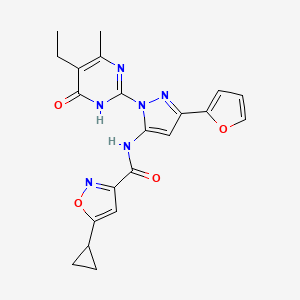
5-cyclopropyl-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N6O4 and its molecular weight is 420.429. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study conducted by Rahmouni et al. (2016) involved the synthesis of a novel series of pyrazolo[3,4-d]pyrimidines, which included compounds structurally similar to the requested chemical. These compounds were evaluated for their cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition activities. The study highlights the potential application of these compounds in cancer research and as anti-inflammatory agents (Rahmouni et al., 2016).
Chemical Synthesis and Reactions
Dicker et al. (1984) discussed reactions involving chromone-2-carboxylic esters, which are related to the core structure of the chemical . The study provides insights into the chemical synthesis and potential reactions that can be applied in the development of novel compounds for various scientific applications (Dicker et al., 1984).
Inhibition of Cathepsins
Lukić et al. (2017) synthesized novel carboxamides, which are structurally similar to the queried compound, and tested them for inhibition of cathepsins B and K. These enzymes are significant in various physiological processes, and inhibitors can have potential therapeutic applications in diseases like osteoporosis and cancer (Lukić et al., 2017).
Novel Isoxazolines and Isoxazoles Synthesis
A study by Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research contributes to the field of heterocyclic chemistry and has implications in the development of new drugs and materials (Rahmouni et al., 2014).
Development of Biocidal Compounds
Youssef et al. (2011) investigated the synthesis of compounds with structures related to the requested chemical. These compounds were tested for their biocidal properties against bacteria and fungi, demonstrating the potential for developing new antimicrobial agents (Youssef et al., 2011).
Antiprotozoal Activities
Patrick et al. (2007) synthesized isoxazole derivatives analogous to the queried compound and tested them against protozoan parasites. The study revealed several compounds with potent antiprotozoal activity, suggesting potential applications in the treatment of protozoan infections (Patrick et al., 2007).
properties
IUPAC Name |
5-cyclopropyl-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-3-13-11(2)22-21(24-19(13)28)27-18(10-14(25-27)16-5-4-8-30-16)23-20(29)15-9-17(31-26-15)12-6-7-12/h4-5,8-10,12H,3,6-7H2,1-2H3,(H,23,29)(H,22,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSDBWRISMSIMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=NOC(=C4)C5CC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)
![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)
![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)
